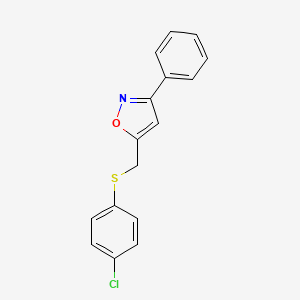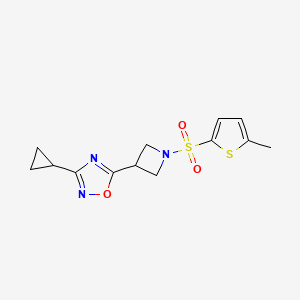
N-(2-fluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in preclinical and clinical studies due to its high selectivity and potency against EGFR-mutant NSCLC cells.
Mécanisme D'action
N-(2-fluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide works by irreversibly binding to the ATP-binding site of mutated EGFR, inhibiting its activity and downstream signaling pathways. This leads to cell cycle arrest and apoptosis in EGFR-mutant NSCLC cells, while sparing normal cells.
Biochemical and Physiological Effects
In preclinical studies, N-(2-fluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide has been shown to significantly inhibit tumor growth and improve survival in EGFR-mutant NSCLC mouse models. In clinical trials, N-(2-fluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide has demonstrated high response rates and prolonged progression-free survival in patients with EGFR-mutant NSCLC.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-fluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide in lab experiments is its high selectivity and potency against EGFR-mutant cells, which allows for targeted therapy and reduces the risk of off-target effects. However, one limitation is the potential for acquired resistance to develop over time, which may limit its long-term efficacy.
Orientations Futures
For research on N-(2-fluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide include investigating its potential in combination with other targeted therapies or immunotherapies, exploring its efficacy in other EGFR-mutant cancers, and identifying biomarkers to predict response to treatment. Additionally, further studies are needed to understand the mechanisms of acquired resistance and develop strategies to overcome it.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide involves the reaction of 4-bromo-N-(2-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide with 4-fluoroaniline in the presence of a palladium catalyst. The resulting intermediate is then subjected to a cyclization reaction with sodium azide and copper sulfate to form the final product.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide has been extensively studied in preclinical and clinical trials as a potential treatment for EGFR-mutant NSCLC. Its high selectivity and potency against EGFR-mutant cells make it an attractive candidate for targeted therapy in this patient population.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c1-10-15(16(23)19-14-5-3-2-4-13(14)18)20-21-22(10)12-8-6-11(17)7-9-12/h2-9H,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBNENDHHRWMOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2394733.png)
![N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/no-structure.png)

![5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole](/img/structure/B2394739.png)


![ethyl 2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394746.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2394747.png)

![N-(3-Amino-3-oxopropyl)-3-[[2-(cyanomethylamino)-2-oxoethyl]carbamoylamino]benzamide](/img/structure/B2394749.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2394751.png)

![N-(4-chloro-2-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2394754.png)